Phenyl 4-chloro-3-oxobutyrate

Catalog No.
S15783618
CAS No.
63353-44-6
M.F
C10H9ClO3
M. Wt
212.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl 4-chloro-3-oxobutyrate

CAS Number

63353-44-6

Product Name

Phenyl 4-chloro-3-oxobutyrate

IUPAC Name

phenyl 4-chloro-3-oxobutanoate

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

InChI

InChI=1S/C10H9ClO3/c11-7-8(12)6-10(13)14-9-4-2-1-3-5-9/h1-5H,6-7H2

InChI Key

RMNCNUDRSVATNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CC(=O)CCl

Phenyl 4-chloro-3-oxobutyrate is an organic compound characterized by the presence of a phenyl group attached to a 4-chloro-3-oxobutanoate moiety. This compound belongs to the class of alpha-keto esters, which are significant in organic synthesis due to their reactivity and ability to serve as intermediates in various

  • Knoevenagel Condensation: This reaction involves the condensation of Phenyl 4-chloro-3-oxobutyrate with aldehydes to form α,β-unsaturated carbonyl compounds. The reaction can be catalyzed by bases such as morpholine or ionic liquids, yielding products with varying degrees of stereoselectivity depending on the conditions used .
  • Asymmetric Reduction: The compound can undergo asymmetric reduction catalyzed by biocatalysts such as yeast or specific enzymes. For instance, Sporobolomyces salmonicolor has been shown to reduce Phenyl 4-chloro-3-oxobutyrate to produce chiral alcohols with high enantiomeric excess .
  • Hydrolysis: Hydrolysis of the ester bond in Phenyl 4-chloro-3-oxobutyrate can yield 4-chloro-3-hydroxybutanoic acid, which is another important compound in organic synthesis and pharmaceutical applications .

Phenyl 4-chloro-3-oxobutyrate exhibits notable biological activity, particularly in its role as a substrate for enzymatic reactions that lead to the formation of bioactive compounds. Its derivatives have been investigated for potential pharmacological effects, including anti-inflammatory and antimicrobial properties. The compound's ability to undergo stereoselective transformations makes it a candidate for developing chiral drugs .

The synthesis of Phenyl 4-chloro-3-oxobutyrate can be achieved through several methods:

  • Knoevenagel Condensation: As mentioned earlier, this method involves reacting ethyl 4-chloro-3-oxobutanoate with aromatic aldehydes under basic conditions. Ionic liquids can be used as solvents to improve yields and selectivity .
  • Enzymatic Synthesis: Biocatalysis offers a green approach for synthesizing this compound by using specific microorganisms or enzymes that can selectively reduce or transform precursor compounds into Phenyl 4-chloro-3-oxobutyrate .
  • Chemical Synthesis: Traditional synthetic routes may involve multi-step reactions starting from simpler precursors, including chlorination and esterification steps.

Phenyl 4-chloro-3-oxobutyrate finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules, particularly in the pharmaceutical industry.
  • Chiral Auxiliary: Due to its ability to form enantiomerically enriched products, it is used in asymmetric synthesis as a chiral auxiliary.
  • Biochemical Research: The compound is utilized in studies exploring enzyme mechanisms and metabolic pathways involving keto esters and their derivatives .

Studies on the interactions of Phenyl 4-chloro-3-oxobutyrate with biological systems reveal its potential effects on enzyme activity and metabolic pathways. For example, research indicates that this compound can inhibit certain enzymes involved in metabolic processes, leading to altered biosynthetic pathways . Additionally, its derivatives have been evaluated for their interactions with biological receptors, contributing to the understanding of their pharmacological profiles.

Several compounds share structural similarities with Phenyl 4-chloro-3-oxobutyrate, each exhibiting unique properties and reactivities:

Compound NameStructural FeaturesKey Differences
Ethyl 4-chloro-3-oxobutanoateEthyl group instead of phenylMore soluble in polar solvents; used in similar reactions
Methyl 4-chloro-3-oxobutanoateMethyl group instead of phenylLower steric hindrance; different reactivity patterns
Benzyl 4-bromo-3-oxobutanoateBromine substitution instead of chlorineIncreased electrophilicity; different reactivity
Propyl 4-chloro-3-hydroxybutanoateHydroxy group additionDifferent biological activity due to hydroxy functionality

Phenyl 4-chloro-3-oxobutyrate is unique due to its phenolic structure combined with the chloro and keto functionalities, allowing for diverse chemical transformations and biological activities that are not present in simpler alkyl derivatives.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

212.0240218 g/mol

Monoisotopic Mass

212.0240218 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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